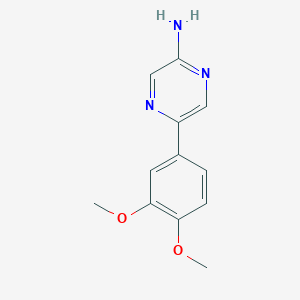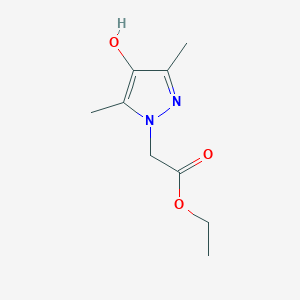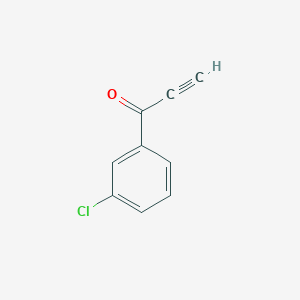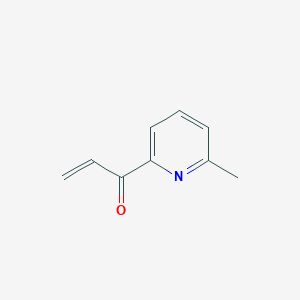
1-(6-Methylpyridin-2-yl)prop-2-en-1-one
Descripción general
Descripción
1-(6-Methylpyridin-2-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C9H9NO and its molecular weight is 147.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(6-Methylpyridin-2-yl)prop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-Methylpyridin-2-yl)prop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Electrochemical and Photophysical Properties : A study reported the synthesis and characterization of photoactive complexes containing 6-methylpyridin-2-yl)benzo[d]-X-azole and investigated their electrochemical behavior and photophysical properties (Gobetto et al., 2006).
Potential in Osteoporosis Treatment : Research identified a compound as a potent and selective antagonist of the alpha(v)beta(3) receptor, with promising in vitro and in vivo profiles for the prevention and treatment of osteoporosis (Hutchinson et al., 2003).
Pharmacokinetics in Anti-fibrosis Drug Development : A novel ALK5 inhibitor, showing potential as an oral anti-fibrotic drug, was examined for its pharmacokinetics and metabolism, demonstrating significant potential in fibrosis treatment (Kim et al., 2008).
Antiparkinsonian Activity : A study synthesized stereoisomers of a compound with potential antiparkinsonian activity, demonstrating effectiveness in animal models (Ardashov et al., 2011).
Discovery of New Derivatives from Marine Fungi : Research focused on the isolation of new 6-methylpyridinone derivatives from a marine fungus, contributing to the field of natural product chemistry (Chen et al., 2017).
Development of HIV-1-specific Reverse Transcriptase Inhibitors : A series of 2-pyridinone derivatives were developed as potent specific reverse transcriptase inhibitors, offering insights into HIV-1 treatment strategies (Hoffman et al., 1993).
Synthesis and Characterisation of Chemical Compounds : A study reported the unexpected synthesis and characterisation of 1,2-bis(6-methylpyridin-2-yl)ethene-1,2-diol, expanding the knowledge of chemical synthesis (Percino et al., 2005).
Novel Ligands in Platinum and Palladium Complexes : Research synthesized complexes containing the ligand 6-(methylpyridin-2-yl)acetate, exploring their structure and reactivity, which could have implications in medicinal chemistry (Ma et al., 2005).
Propiedades
IUPAC Name |
1-(6-methylpyridin-2-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-3-9(11)8-6-4-5-7(2)10-8/h3-6H,1H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBJMUGDFEMBBRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Methylpyridin-2-yl)prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2R)-2-[(3,5-dimethylphenyl)formamido]-3-methylbutanoic acid](/img/structure/B7940859.png)
![(2R)-2-[(dimethylcarbamoyl)amino]-3-methylbutanoic acid](/img/structure/B7940860.png)
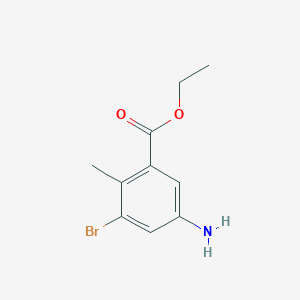
amine](/img/structure/B7940872.png)
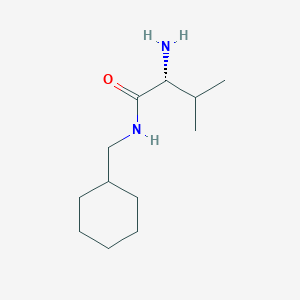
![Methyl 2-[(2R)-2-amino-N,3-dimethylbutanamido]acetate](/img/structure/B7940884.png)
![(2R)-2-[(2R)-2-amino-3-methylbutanamido]propanoic acid](/img/structure/B7940888.png)
